Steric and Electronic Modulation by Ortho-Methyl and N-Methyl Groups
The presence of a 2-methyl group on the phenyl ring introduces significant steric hindrance adjacent to the benzylic amine, a feature absent in the commonly used analog N-methyl-4-fluorobenzylamine (CAS 405-66-3) [1]. This ortho-substitution alters the conformational preferences of the benzylamine moiety and reduces the nucleophilicity of the adjacent amine nitrogen compared to the non-methylated analog . Additionally, the N-methyl group further differentiates it from the primary amine 4-fluoro-2-methylbenzylamine (CAS 771574-00-6) by increasing lipophilicity and eliminating hydrogen-bond donor capacity [1].
| Evidence Dimension | Steric Hindrance (Qualitative/Class-Level) |
|---|---|
| Target Compound Data | Ortho-methyl substituent present on phenyl ring |
| Comparator Or Baseline | N-Methyl-4-fluorobenzylamine (CAS 405-66-3): no ortho-substituent |
| Quantified Difference | Presence vs. absence of ortho-methyl group |
| Conditions | Molecular structure comparison |
Why This Matters
Ortho-methyl substitution is a classic medicinal chemistry strategy to modulate target binding, improve metabolic stability, and fine-tune physicochemical properties .
- [1] PubChem. N-Methyl-4-fluorobenzylamine (CID 736860). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/736860. View Source
